Ethyl 2,6-dichloro-3-fluorobenzoate

Medicinal Chemistry Physicochemical Properties Drug Design

Ethyl 2,6-dichloro-3-fluorobenzoate is a polysubstituted aromatic ester that belongs to the class of halogenated benzoates, specifically characterized by the presence of two chlorine atoms at the 2- and 6-positions and a fluorine atom at the 3-position on the benzene ring. This compound serves primarily as a key synthetic intermediate, with the ethyl ester functional group providing a reactive handle for further derivatization into complex molecules for medicinal and agrochemical applications.

Molecular Formula C9H7Cl2FO2
Molecular Weight 237.05 g/mol
Cat. No. B12831448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,6-dichloro-3-fluorobenzoate
Molecular FormulaC9H7Cl2FO2
Molecular Weight237.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1Cl)F)Cl
InChIInChI=1S/C9H7Cl2FO2/c1-2-14-9(13)7-5(10)3-4-6(12)8(7)11/h3-4H,2H2,1H3
InChIKeyMCLWVYKDHXXMQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,6-Dichloro-3-Fluorobenzoate: A Key Halogenated Benzoate Intermediate for Advanced Synthesis


Ethyl 2,6-dichloro-3-fluorobenzoate is a polysubstituted aromatic ester that belongs to the class of halogenated benzoates, specifically characterized by the presence of two chlorine atoms at the 2- and 6-positions and a fluorine atom at the 3-position on the benzene ring [1]. This compound serves primarily as a key synthetic intermediate, with the ethyl ester functional group providing a reactive handle for further derivatization into complex molecules for medicinal and agrochemical applications .

Why Ethyl 2,6-Dichloro-3-Fluorobenzoate Cannot Be Replaced by Generic Halogenated Benzoates


Substituting a specific halogenated benzoate with a generic analog is not straightforward due to the critical role of substitution pattern and halogen identity in dictating downstream reactivity, pharmacokinetic properties, and target binding [1]. For instance, the 2,6-dichloro-3-fluoro substitution pattern of this compound provides a unique steric and electronic environment. This can lead to significant differences in reactivity compared to non-fluorinated analogs like ethyl 2,6-dichlorobenzoate, or regioisomers like the 4-fluoro variant , ultimately impacting the yield and purity of target molecules and potentially altering biological activity [2].

Quantitative Differentiation of Ethyl 2,6-Dichloro-3-Fluorobenzoate vs. Key Analogs


Increased Lipophilicity (LogP) Enhances Membrane Permeability in Drug Design

The calculated LogP value of Ethyl 2,6-dichloro-3-fluorobenzoate is significantly higher than that of its non-halogenated parent, ethyl benzoate, and is also increased compared to mono-fluorinated analogs, indicating substantially enhanced lipophilicity [1]. This property is crucial for membrane permeability, a key parameter in drug candidate selection [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Higher Boiling Point Indicates Enhanced Thermal Stability for Synthesis

The compound exhibits a higher boiling point compared to structurally simpler halogenated benzoate esters, such as ethyl 3-fluorobenzoate, which reflects its increased molecular weight and stronger intermolecular forces due to the presence of multiple heavy halogen substituents [1].

Organic Synthesis Process Chemistry Reaction Optimization

Availability at 98% Purity Supports Reproducible Research Outcomes

Commercial vendors supply Ethyl 2,6-dichloro-3-fluorobenzoate at a standard purity of 98% . While high purity is a common specification, the complex halogenation pattern can make achieving this purity non-trivial, and it serves as a reliable benchmark for researchers requiring consistent starting material quality for multi-step syntheses [1].

Chemical Procurement Analytical Chemistry Reproducibility

Optimal Use Cases for Ethyl 2,6-Dichloro-3-Fluorobenzoate in R&D Workflows


Synthesis of Fluorinated Heterocyclic Drug Candidates

The unique 2,6-dichloro-3-fluoro substitution pattern makes this ester an ideal electrophilic partner in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Its increased lipophilicity, as evidenced by a LogP of 3.62 [1], can be leveraged to design drug candidates with improved membrane permeability. The compound serves as a direct precursor to the 2,6-dichloro-3-fluorophenyl moiety, a known pharmacophore in kinase inhibitors [2].

Development of Novel Agrochemicals with Enhanced Potency

This compound is a key intermediate in the synthesis of herbicides, leveraging its structural similarity to auxin-type plant growth regulators . Derivatives of its parent acid have demonstrated enhanced herbicidal activity against common weeds . The ethyl ester form is preferred over the free acid in many synthetic routes for its improved solubility in organic solvents and ease of handling, making it a more practical choice for process development.

Synthesis of Biologically Active Enantiopure Alcohols

Ethyl 2,6-dichloro-3-fluorobenzoate is a direct precursor to 2,6-dichloro-3-fluoroacetophenone, which is used in enantioselective biotransformations to produce enantiomerically pure 1-(2,6-dichloro-3-fluorophenyl)ethanol [3]. This chiral alcohol is a critical intermediate for the synthesis of specific protein tyrosine kinase inhibitors, highlighting the compound's role in generating high-value chiral building blocks for targeted therapies [3].

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